Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl-
Description
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- is a branched cycloalkane derivative featuring a cyclohexane core substituted with two methyl groups at positions 1 and 3 and a 3,7-dimethyloctyl chain at position 2. Its IUPAC name reflects the systematic numbering of substituents to minimize locants, consistent with cycloalkane nomenclature rules . The 3,7-dimethyloctyl group is a branched alkyl chain, contributing to the molecule’s hydrophobicity and steric bulk.
Properties
CAS No. |
19550-61-9 |
|---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
2-(3,7-dimethyloctyl)-1,4-dimethylcyclohexane |
InChI |
InChI=1S/C18H36/c1-14(2)7-6-8-15(3)10-12-18-13-16(4)9-11-17(18)5/h14-18H,6-13H2,1-5H3 |
InChI Key |
XHVBQPDSEXIKTL-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1CCC(C)CCCC(C)C)C |
Canonical SMILES |
CC1CCC(C(C1)CCC(C)CCCC(C)C)C |
Synonyms |
1,4-DIMETHYL-2-(3,7-DIMETHYLOCTYL)CYCLOHEXANE |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The alkylation process typically proceeds as follows:
-
Deprotonation : A cyclohexane derivative (e.g., 1,3-dimethylcyclohexane) is treated with a strong base such as sodium hydride () or potassium tert-butoxide () to generate a cyclohexyl anion.
-
Nucleophilic Attack : The anion reacts with 3,7-dimethyloctyl halide (e.g., bromide or iodide) via an mechanism, forming the desired product.
Critical Parameters :
-
Temperature : Reactions are conducted at 50–80°C to balance reaction rate and side-product formation.
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance ionic intermediate stability.
-
Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve alkyl halide solubility in nonpolar media.
Optimization Strategies
Yields depend on minimizing steric interference from the bulky 3,7-dimethyloctyl group. Key optimizations include:
-
Stepwise Alkylation : Introducing smaller substituents before the branched chain reduces steric clashes.
-
High-Pressure Conditions : Accelerates reactions involving low-reactivity alkyl halides.
Alternative Synthetic Routes
While alkylation remains the primary method, exploratory approaches have been investigated for specialized applications.
Biocatalytic Approaches
Enzymatic methods using lipases or cytochrome P450 enzymes could theoretically mediate selective alkylation under mild conditions. Such strategies are underexplored but represent a promising area for green chemistry research.
Structural and Reaction Analysis
The compound’s steric profile significantly impacts its reactivity. Key observations include:
Steric Effects on Reactivity
The 3,7-dimethyloctyl chain introduces substantial steric bulk, which:
-
Slows nucleophilic substitution rates due to hindered access to the reaction site.
-
Favors elimination side reactions under high-temperature conditions.
Spectroscopic Characterization
Data from mass spectrometry and nuclear magnetic resonance (NMR) confirm the structure:
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing challenges such as:
Cost-Efficiency of Alkyl Halides
Long-chain alkyl halides like 3,7-dimethyloctyl bromide are expensive. Strategies to mitigate costs include:
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In Situ Halogenation : Generating the alkyl halide from the corresponding alcohol using or .
-
Recycling Byproducts : Recovering unreacted starting materials via distillation.
Waste Management
The use of strong bases and halogenated solvents necessitates:
-
Neutralization Protocols : Treating waste streams with weak acids (e.g., acetic acid).
-
Solvent Recovery Systems : Implementing distillation columns to reuse DMF or THF.
Comparative Data Tables
Table 1: Physical Properties of Cyclohexane,2-(3,7-Dimethyloctyl)-1,3-Dimethyl-
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.478 g/mol |
| Density | |
| Boiling Point | |
| Flash Point | |
| Refractive Index | 1.439 |
Table 2: Alkylation Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–80°C |
| Pressure | 1–5 atm |
| Base | , |
| Solvent | DMF, THF |
| Reaction Time | 4–8 hours |
Chemical Reactions Analysis
Types of Reactions
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Cl2 or Br2 in the presence of UV light or heat.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid membranes and as a model compound for understanding the behavior of cyclic hydrocarbons in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism of action of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- involves its interaction with molecular targets and pathways within a system. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane-associated processes. In chemical reactions, its reactivity is influenced by the presence of substituents on the cyclohexane ring, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
Cyclohexane Derivatives with Alkyl Substituents
a. cis-1,3-Dimethyl-2-methylenecclohexane (CAS 19781-47-6)
- Structure : Cyclohexane with methyl groups at positions 1 and 3 and a methylene group at position 2.
- Key Differences : The absence of the 3,7-dimethyloctyl chain reduces molecular weight (124.23 g/mol vs. ~250.48 g/mol) and steric hindrance. Its synthesis involves methyltriphenylphosphonium bromide intermediates, yielding an 87% reported efficiency .
b. 1,2,4,5-Tetramethyl-3-propylcyclohexane
- Structure : Cyclohexane with four methyl groups and a propyl chain.
- Key Differences : Increased methyl substitution enhances symmetry but reduces conformational flexibility compared to the target compound.
Phosphonofluoridate Derivatives with 3,7-Dimethyloctyl Chains
Example: 3,7-Dimethyloctyl ethylphosphonofluoridate (CAS 345260-83-5)
- Structure: Ethylphosphonofluoridate ester linked to a 3,7-dimethyloctyl group.
- Key Differences: The phosphonofluoridate backbone introduces electrophilic reactivity (e.g., interaction with acetylcholinesterase), unlike the inert cyclohexane core.
- Applications: Likely used in organophosphate research or as a chemical warfare agent precursor.
Esters with 3,7-Dimethyloctyl Groups
Example: Octadecanoic acid, hydroxy-, 3,7-dimethyloctyl ester
- Structure : A fatty acid ester with a 3,7-dimethyloctyl alcohol moiety.
- Key Differences : The ester functional group enhances solubility in polar solvents compared to the purely hydrocarbon target compound. Such esters are often used in lubricants or surfactants .
Data Table: Comparative Analysis
Biological Activity
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- is a complex organic compound classified as a cycloalkane. Its chemical formula is , with a molecular weight of 252.4784 g/mol. The structure features a cyclohexane ring with a 3,7-dimethyloctyl group and two methyl groups at positions 1 and 3. This unique substitution pattern contributes to its distinct chemical and biological properties.
Chemical Structure
The compound can be represented by the following InChI and SMILES notation:
- InChI: InChI=1S/C18H36/c1-14(2)8-6-9-15(3)12-13-18-16(4)10-7-11-17(18)5/h14-18H,6-13H2,1-5H3
- SMILES: CCCCCC(C)C(C)(C)C(C)C
Cyclohexane derivatives like Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- interact with biological membranes due to their hydrophobic nature. This interaction can alter membrane fluidity and permeability, which may affect various cellular processes such as signaling pathways and membrane transport mechanisms. The compound's structure allows it to integrate into lipid bilayers, potentially influencing the behavior of membrane proteins and lipids.
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of cyclohexane derivatives have been explored in several studies. For instance, compounds with similar structures have been tested against cancer cell lines, showing varying degrees of antiproliferative activity. The effectiveness often correlates with the degree of substitution on the cyclohexane ring and the presence of functional groups that can interact with cellular targets .
Case Studies
- Antitumor Activity : A study evaluated the biological activity of cyclohexane derivatives against human melanoma cells. Results indicated that certain substituted cyclohexanes exhibited cytotoxic effects with IC50 values ranging from 15 to 46 µg/mL .
- Antibacterial Properties : Another investigation into structurally related compounds revealed significant inhibition zones against Gram-positive and Gram-negative bacteria. The presence of alkyl substituents was linked to enhanced antimicrobial activity .
Comparative Analysis
To understand the biological implications of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl-, it is beneficial to compare it with other cyclohexane derivatives:
| Compound | Antimicrobial Activity | Antitumor Activity | Notes |
|---|---|---|---|
| Cyclohexane,1,3-dimethyl- | Moderate | Low | Lacks complex substitutions |
| Cyclohexane,1,2,4-trimethyl- | High | Moderate | More complex structure enhances activity |
| Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- | Potentially High | Under Investigation | Unique substitution pattern |
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing cyclohexane derivatives with branched alkyl substituents like 3,7-dimethyloctyl groups?
- Methodological Answer : Synthesis of such compounds typically involves alkylation or nucleophilic substitution reactions. For example, intermediates like 3-Chlorohexane (or analogous chloroalkanes) can act as alkylating agents in the presence of cyclohexane scaffolds under controlled conditions . Reaction optimization requires monitoring via gas chromatography (GC) to track substituent regioselectivity and purity. Computational tools (e.g., DFT calculations) can predict steric hindrance effects during alkylation.
Q. How can the stereochemistry of 1,3-dimethylcyclohexane derivatives be experimentally resolved?
- Methodological Answer : Techniques include X-ray crystallography for absolute configuration determination and NMR spectroscopy (e.g., NOESY) to analyze spatial proximity of methyl groups. For example, trans-1,3-dimethylcyclohexane lacks a plane of symmetry, enabling detection of optical activity via polarimetry . Conformational energy differences between axial-equatorial (a,e) and equatorial-equatorial (e,e) isomers can be quantified using molecular mechanics software (e.g., MM2 force field) .
Advanced Research Questions
Q. How do steric and electronic factors influence the reaction kinetics of branched cyclohexane derivatives in substitution reactions?
- Methodological Answer : Steric effects from bulky substituents (e.g., 3,7-dimethyloctyl) slow reaction rates due to hindered transition states. For example, in SN2 reactions, the nucleophile’s backside attack is impeded by adjacent methyl groups. Kinetic studies using stopped-flow spectroscopy and isotopic labeling (e.g., deuterated substrates) can dissect steric vs. electronic contributions . Thermodynamic parameters (ΔH‡, ΔS‡) derived from Eyring plots provide mechanistic insights .
Q. What strategies address contradictions in reported thermodynamic data (e.g., boiling points, enthalpies) for substituted cyclohexanes?
- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. Cross-validate data using high-purity samples (>99.5%) and standardized methods (e.g., ASTM distillation for boiling points). For example, cis-1,3-dimethylcyclohexane has a higher boiling point (0.000171627 atm) than its trans isomer (0.000103349 atm) due to dipole interactions . Reproducibility requires adherence to protocols like those in the CRC Handbook of Chemistry and Physics .
Q. How can computational modeling predict the stability of diastereomers in substituted cyclohexanes?
- Methodological Answer : Density Functional Theory (DFT) calculations assess steric strain and torsional angles. For instance, trans-1,3-dimethylcyclohexane’s axial-equatorial conformation exhibits lower strain than cis isomers, correlating with experimental enthalpy data (ΔrH° = -208 kJ/mol for related reactions) . Molecular dynamics simulations further reveal solvent effects on conformational equilibria .
Data Analysis & Experimental Design
Q. What experimental designs optimize the separation of cyclohexane derivatives with similar physical properties?
- Methodological Answer : Use preparative GC or HPLC with chiral stationary phases for enantiomer separation. For diastereomers, fractional crystallization leverages differences in solubility (e.g., cis vs. trans isomers in ethanol). Thermodynamic data (e.g., vapor pressure, logP) from NIST databases inform solvent selection .
Q. How do substituent positions affect the vibrational spectra (IR/Raman) of substituted cyclohexanes?
- Methodological Answer : Methyl groups at 1,3-positions generate distinct C-H bending modes. Compare IR spectra (e.g., 10% CCl4 solutions) to reference data in the NIST Chemistry WebBook. For example, cyclohexane derivatives with axial methyl groups show attenuated absorption bands due to symmetry constraints .
Critical Analysis of Literature
Q. Why do some studies report conflicting optical activities for trans-1,3-dimethylcyclohexane derivatives?
- Methodological Answer : Contradictions may arise from impurities or racemization during synthesis. Validate optical purity via chiral chromatography and replicate measurements under inert atmospheres. Literature reports of trans isomers being optically active assume ideal chair conformations, but boat conformations or solvent interactions may introduce artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
